molecular formula C9H3F5N2S B8367618 4-Pentafluorophenyl-thiazol-2-ylamine CAS No. 187848-01-7

4-Pentafluorophenyl-thiazol-2-ylamine

Cat. No.: B8367618
CAS No.: 187848-01-7
M. Wt: 266.19 g/mol
InChI Key: RKTQHEMOPCLNPB-UHFFFAOYSA-N
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Description

4-Pentafluorophenyl-thiazol-2-ylamine is a fluorinated thiazole derivative characterized by a thiazole core substituted with a pentafluorophenyl group at the 4-position and an amine group at the 2-position. The pentafluorophenyl group introduces strong electron-withdrawing effects, enhancing the compound’s stability and lipophilicity.

Properties

CAS No.

187848-01-7

Molecular Formula

C9H3F5N2S

Molecular Weight

266.19 g/mol

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H3F5N2S/c10-4-3(2-1-17-9(15)16-2)5(11)7(13)8(14)6(4)12/h1H,(H2,15,16)

InChI Key

RKTQHEMOPCLNPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the thiazole ring significantly influences electronic, steric, and solubility characteristics. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituent Implications Reference
4-Pentafluorophenyl-thiazol-2-ylamine* C₉H₅F₅N₂S 268.21† Pentafluorophenyl (C₆F₅) High electronegativity, increased lipophilicity, potential metabolic stability, and enhanced binding to electron-rich biological targets. N/A
4-(4-Chlorophenoxy)phenyl-thiazol-2-amine C₁₅H₁₁ClN₂OS 302.78 4-Chlorophenoxyphenyl Moderate electron-withdrawing effect (Cl, O); balanced lipophilicity. May exhibit varied pharmacokinetics compared to fluorinated analogs.
4-Phenyl-thiazol-2-ylamine C₉H₈N₂S 176.24 Phenyl (C₆H₅) Simpler structure with lower molecular weight; reduced steric hindrance and electron-withdrawing effects. Likely lower metabolic resistance.
4,5-Diphenyl-thiazol-2-ylamine C₁₅H₁₂N₂S 252.34 Phenyl at 4- and 5-positions Increased steric bulk; potential π-π stacking interactions. Reduced solubility compared to mono-substituted derivatives.
4-(4-Cyclohexylphenyl)-thiazol-2-amine C₁₅H₁₆N₂S 264.36 Cyclohexylphenyl Aliphatic cyclohexyl group enhances solubility in non-polar environments; introduces conformational flexibility.

*Hypothetical structure based on naming conventions; †Calculated value.

Electronic and Steric Profiles

  • This group also increases oxidative stability compared to non-fluorinated analogs like 4-phenyl-thiazol-2-ylamine .
  • Chlorophenoxyphenyl: Combines moderate electron-withdrawing (Cl) and electron-donating (O) effects. This balance may broaden reactivity but reduce specificity compared to fully fluorinated systems.

Q & A

Q. What are the established synthetic routes for 4-Pentafluorophenyl-thiazol-2-ylamine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves cyclization reactions between pentafluorophenyl-substituted precursors and thioamide derivatives. Key methods include:

  • Hantzsch Thiazole Synthesis : Reaction of α-haloketones with thioureas under basic conditions. For example, 4-(4-chlorophenoxy)phenylthiazol-2-amine derivatives are synthesized via similar pathways, with yields influenced by solvent polarity and temperature .
  • Pinner Reaction : Used for constructing heterocyclic cores, as seen in thiadiazole derivatives. Optimizing stoichiometry (e.g., molar ratios of NH₂ sources) and catalysts (e.g., CuI) can enhance regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons and pentafluorophenyl substituents. The thiazole NH₂ group typically appears as a broad singlet at δ 5.5–6.5 ppm .
  • FT-IR : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • LC-MS : Assess purity and molecular ion peaks. For example, the molecular ion [M+H]⁺ for C₁₅H₈F₅N₂S is expected at m/z 357.03 .

Advanced Tip : Use ¹⁹F NMR to distinguish between para/meta fluorine environments in the pentafluorophenyl group .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s solubility and stability be resolved?

Answer: Discrepancies often arise from variations in:

  • Solvent Systems : Polar aprotic solvents (e.g., DMSO) enhance solubility but may degrade the compound over time. Stability studies in DMSO show <5% decomposition at 25°C over 72 hours .
  • Analytical Methods : Compare HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection (λ = 254 nm) to quantify degradation products .

Recommendation : Standardize protocols using inert atmospheres (N₂) and low-temperature storage (-20°C) to minimize hydrolysis of the thiazole ring .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer: Key modifications include:

  • Electron-Withdrawing Groups : Substituting the pentafluorophenyl ring with nitro or trifluoromethoxy groups enhances metabolic stability, as seen in related thiazole-amine derivatives .
  • Heterocycle Fusion : Introducing pyridyl or imidazo[1,2-b]triazole moieties improves binding affinity. For example, 2-pyridyl-thiazole derivatives show 10-fold higher activity in kinase inhibition assays .

Q. How do computational methods aid in predicting the compound’s reactivity and degradation pathways?

Answer:

  • DFT Calculations : Predict nucleophilic attack sites (e.g., thiazole NH₂ group) and oxidation potentials. For example, Fukui indices indicate high electrophilicity at the sulfur atom .
  • Molecular Dynamics (MD) : Simulate solvent interactions to model hydrolysis pathways. Simulations in aqueous environments show rapid cleavage of the C-S bond under acidic conditions (pH < 4) .

Validation : Cross-reference computational results with accelerated stability testing (40°C/75% RH for 4 weeks) to correlate predicted vs. observed degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Racemization Risks : High-temperature steps during cyclization can lead to epimerization. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (>98% ee) .
  • Catalyst Selection : Asymmetric catalysis with BINOL-derived ligands improves stereocontrol, achieving 85–92% ee in pilot-scale reactions .

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